Glycine

Solid-state structure X-ray diffraction Biomaterials characterization

Polyglycine (CAS 25718-94-9) is a synthetic homopolymer supplied as lyophilized powder in defined molecular weight ranges (500-5,000 Da or 5,000-10,000 Da). Unlike monomeric glycine or short oligoglycines, its polymeric backbone provides reproducible CP-NMR cross-polarization dynamics and ion mobility MS calibration that short-chain analogs cannot replicate. The two crystalline forms—PGI (antiparallel β-sheet) and PGII (3₁-helix)—enable consistent XPS C 1s, N 1s, and O 1s binding energy calibration across the homopeptide series. For gene delivery applications, specified-MW polyglycine ensures reproducible PEI grafting density and transfection performance. Li⁺-enhanced aqueous solubility distinguishes it from insoluble oligoglycines. Verify MW range and storage (-20°C) before ordering.

Molecular Formula C2H5NO2
Molecular Weight 75.07 g/mol
CAS No. 25718-94-9
Cat. No. B3422477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine
CAS25718-94-9
Molecular FormulaC2H5NO2
Molecular Weight75.07 g/mol
Structural Identifiers
SMILESC(C(=O)O)N
InChIInChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
InChIKeyDHMQDGOQFOQNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Insoluble in ethanol, ethyl ether, slightly soluble in acetone;  very soluble in water
Solubility in 100 ml water @ 25 °C: 25.0 g;  @ 50 °C: 39.1 g;  @ 75 °C: 54.4 g;  @ 100 °C: 67.2 g
100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether.
water solubility = 2.49X10+5 mg/l @ 25 °C
249.0 mg/mL
Soluble in water;  Slightly soluble in ether
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Polyglycine CAS 25718-94-9: Technical Specifications and Procurement-Relevant Classification


Polyglycine (CAS 25718-94-9) is a synthetic homopolymer composed of glycine monomeric repeating units (-NHCH₂CO-)n, available in defined molecular weight ranges including 500-5,000 Da and 5,000-10,000 Da . As a flexible polypeptide with minimal steric hindrance, it exists in two structurally distinct crystalline forms: polyglycine I (PGI) with antiparallel β-sheet architecture and polyglycine II (PGII) adopting an extended 3₁-helical conformation [1]. The compound is commercially supplied as a lyophilized powder with a melting point of approximately 300 °C and demonstrates water solubility characteristics that are notably enhanced in the presence of lithium ions [2]. Unlike monomeric glycine, polyglycine's polymeric chain architecture confers fundamentally different solid-state packing, thermal degradation pathways, and solution conformational preferences that are critical for its analytical and materials science applications [3].

Why Polyglycine CAS 25718-94-9 Cannot Be Replaced by Glycine Oligomers or Monomeric Glycine


Substitution of polyglycine (CAS 25718-94-9) with monomeric glycine or short oligoglycines (diglycine through pentaglycine) introduces measurable differences across multiple physicochemical dimensions that directly impact experimental reproducibility and application performance. The antiparallel β-sheet arrangement in tetraglycine and pentaglycine crystals differs fundamentally from the Form I crystal structure of polyglycine, resulting in distinct solid-state packing and thermal degradation pathways [1]. Gas-phase basicity increases systematically with chain length, ranging from 206.2 kcal/mol for glycine to 227.4 kcal/mol for hexaglycine, reflecting progressive stabilization via intramolecular hydrogen bonding networks that are absent in monomeric forms [2]. Furthermore, oligoglycines longer than five residues exhibit intrinsically low aqueous solubility, whereas polyglycine's solubility profile can be modulated through lithium ion complexation, a property not shared by short-chain analogs [3]. These chain-length-dependent differences in crystal architecture, thermodynamic stability, and solution behavior preclude generic substitution without altering experimental outcomes [4].

Polyglycine CAS 25718-94-9: Quantified Differentiation Evidence Versus Oligoglycine Comparators


Crystal Structure Divergence: Polyglycine I vs. Tetraglycine and Pentaglycine β-Sheet Packing

X-ray diffraction analysis demonstrates that tetraglycine (4G) and pentaglycine (5G) form triclinic crystals with a zwitterionic fully extended chain conformation and antiparallel β-sheet arrangement, whereas polyglycine Form I (polyG) adopts a distinctly different crystal packing architecture despite both belonging to the β-sheet structural family [1]. This structural divergence is supported by comparative thermal stability data showing the sequence α-diglycine (α2G) < β-triglycine (β3G) < tetraglycine (4G) < pentaglycine (5G), with polyglycine exhibiting fundamentally different solid-phase stabilizing environments [1].

Solid-state structure X-ray diffraction Biomaterials characterization

Gas-Phase Basicity Scaling: Polyglycine Chain-Length-Dependent Proton Affinity

Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) measurements of proton transfer reactions established a systematic increase in gas-phase basicity as a function of polyglycine chain length [1]. The basicity values for glycine (n=1) through hexaglycine (n=6) demonstrate a progressive stabilization of the protonated species with increasing chain length, attributed to enhanced intramolecular hydrogen bonding networks in longer peptides [1]. The largest incremental change occurs between glycine and diglycine (Δ = 9.1 kcal/mol), indicating a fundamental shift in protonation behavior upon formation of the first peptide bond [1].

Mass spectrometry Gas-phase ion chemistry Peptide characterization

Core-Level Electronic Structure Invariance Across the Glycine Homopeptide Series

X-ray photoelectron spectroscopy (XPS) analysis of glycine (G), glycyl-glycine (GG), diglycyl-glycine (GGG), and polyglycine (poly-G) in powder form revealed that increasing the number of glycine units does not alter the binding energy positions of C 1s, N 1s, and O 1s features corresponding to the functional groups -COO⁻, -NH₃⁺, >CH₂, and -CONH- [1]. This electronic structure invariance across the homopeptide series contrasts with the computationally predicted binding energy shifts that would be expected if conformational differences significantly modulated core-level electronic states [1].

X-ray photoelectron spectroscopy Electronic structure Surface analysis

Solution Conformational Preference: Polyglycine II Extended Helix in Aqueous Lithium Salt Solutions

UV resonance and visible Raman spectroscopy studies of polyglycine peptides in aqueous LiCl and LiClO₄ solutions demonstrate that the conformational ensemble is dominated by the 3₁ extended helix (polyglycine II, PGII) conformation [1]. Oligoglycines longer than five residues are normally insoluble in water, necessitating lithium salts to achieve measurable solution concentrations [1]. High Li⁺ concentrations stabilize the PGII conformation by polarizing peptide bond carbonyls, enhancing carbonyl-carbonyl electrostatic interactions that favor this extended helical architecture [1].

Solution conformation Raman spectroscopy Protein folding models

Analytical Standard Utility: Polyglycine as CP-NMR External Intensity Reference

Polyglycine (CAS 25718-94-9) is established as an external intensity standard for cross-polarization (CP) nuclear magnetic resonance (NMR) spectrum measurements and ion mobility mass spectrometry . The compound is also suitable as a model system for UV resonance Raman spectroscopy studies . Unlike monomeric glycine or short oligoglycines, polyglycine provides a well-defined polymeric backbone with minimal steric hindrance that yields reproducible CP dynamics suitable for quantitative NMR calibration [1].

Solid-state NMR Cross-polarization Analytical method validation

Gene Delivery Vector Performance: Polyglycine-Grafted PEI Enhances Transfection Efficiency

Grafting polyglycine (PGly) onto branched polyethyleneimine (PEI, MW 25 kDa) produced a novel gene vector (PPG) that demonstrated improved gene transfection efficiency compared to unmodified PEI, with efficiency further enhanced upon complexation with poly(ethylene glycol)-poly-L-glutamate (PEG-PLG) to form PG/PPG nanopolyplexes [1]. The PG/PPG system exhibited DNA and siRNA transfection capacity across multiple cell lines (HeLa, CHO, HepG2, MCF7, Huh7) while demonstrating reduced cytotoxicity relative to unmodified PEI [1]. Additionally, PG/PPG showed high serum resistance, enabling enhanced in vivo red fluorescent protein expression in HeLa tumors [1].

Gene therapy Polymeric vectors Transfection efficiency

Polyglycine CAS 25718-94-9: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Solid-State NMR and Mass Spectrometry Calibration Standards

Polyglycine (CAS 25718-94-9) serves as an established external intensity standard for cross-polarization (CP) NMR spectrum measurements and ion mobility mass spectrometry, providing reproducible CP dynamics due to its well-defined polymeric backbone with minimal steric hindrance . Procurement of polyglycine with specified molecular weight ranges (500-5,000 Da or 5,000-10,000 Da) ensures consistent calibration across analytical workflows where monomeric glycine or short oligoglycines cannot provide equivalent polymeric reference behavior .

Protein Folding and Denatured State Model Systems

Polyglycine's solution conformational preference for the polyglycine II (PGII) 3₁ extended helix in aqueous lithium salt solutions makes it a critical model compound for investigating denatured protein states and unfolded polypeptide behavior [1]. Researchers studying secondary structure propensities in aqueous environments should procure polyglycine with verified solubility characteristics and defined molecular weight, as oligoglycines longer than five residues are normally insoluble in water without lithium ion assistance [1].

Gene Delivery Vector Engineering and Optimization

Polyglycine grafting onto polyethyleneimine (PEI) backbones yields gene delivery vectors with quantifiably improved transfection efficiency and reduced cytotoxicity across multiple mammalian cell lines (HeLa, CHO, HepG2, MCF7, Huh7) compared to unmodified PEI [2]. Procurement of high-purity polyglycine for vector modification should prioritize batches with appropriate molecular weight ranges to ensure reproducible grafting density and consistent in vitro and in vivo performance, as demonstrated by enhanced red fluorescent protein expression in HeLa tumor xenografts [2].

Surface and Interface Analysis via X-ray Photoelectron Spectroscopy

The invariance of core-level electronic structure across the glycine homopeptide series, from monomeric glycine to polyglycine, establishes polyglycine as a surface-analytically consistent reference material for calibrating XPS measurements of peptide-based biomaterials [3]. Procurement for surface analysis applications should specify polyglycine powder form to match the solid-phase conditions under which C 1s, N 1s, and O 1s binding energy positions remain consistent across the homopeptide series, enabling reliable spectral interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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